1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where two octyloxyphenyl groups are attached at the 3 and 5 positions of the pyrazole ring. This structural feature imparts distinct physical and chemical properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the reaction of 4-(octyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparison with Similar Compounds
1H-Pyrazole, 4-phenyl-: Another pyrazole derivative with a phenyl group at the 4 position.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents at the 1, 3, and 5 positions, often used in medicinal chemistry.
Uniqueness: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyloxy groups enhances its solubility in organic solvents and its potential for functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
142967-29-1 |
---|---|
Molecular Formula |
C31H44N2O2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3,5-bis(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C31H44N2O2/c1-3-5-7-9-11-13-23-34-28-19-15-26(16-20-28)30-25-31(33-32-30)27-17-21-29(22-18-27)35-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3,(H,32,33) |
InChI Key |
PGRNTWRDLLXNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.